5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione CAS number
5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione CAS number
An In-depth Technical Guide to 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, a key heterocyclic building block in medicinal chemistry and materials science. The document delineates its fundamental chemical and physical properties, provides a detailed, field-tested synthesis protocol with mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's significance and potential applications, particularly as a precursor in the development of novel therapeutic agents. This guide is intended to serve as an authoritative resource for researchers engaged in synthetic chemistry and drug discovery, consolidating critical data and procedural knowledge into a single, accessible reference.
Introduction: The Significance of the Benzoxazine Scaffold
The 1H-benzo[d][1][2]oxazine-2,4-dione scaffold is a privileged heterocyclic structure in the field of drug development.[3] These frameworks are recognized for their ability to interact with a wide array of biological targets, leading to their investigation as potent inhibitors for enzymes such as hepatitis C virus (HCV) and butyrylcholinesterase (BChE).[3] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including antiallergic, antitumor, antipsychotic, anti-inflammatory, and antimicrobial properties.[3]
5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione, also known as 5-chloro-N-methylisatoic anhydride, is a specific and valuable derivative within this class.[2] Its strategic substitution with a chloro group at the 5-position and a methyl group at the 1-position (nitrogen) modifies its electronic and steric properties, making it a versatile intermediate for synthesizing more complex, biologically active molecules. This guide focuses specifically on this compound, providing the technical foundation necessary for its effective use in a research and development context.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are paramount for its successful application in experimental workflows. The key identifiers and properties for 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione are summarized below.
| Property | Value | Source |
| CAS Number | 40707-01-5 | [1][2][4][5][6] |
| Molecular Formula | C₉H₆ClNO₃ | [1][2][7] |
| Molecular Weight | 211.60 g/mol | [1][2][7] |
| IUPAC Name | 5-chloro-1-methyl-3,1-benzoxazine-2,4-dione | [7] |
| Synonyms | 5-chloro-N-methylisatoic anhydride; 2H-3,1-Benzoxazine-2,4(1H)-dione, 5-chloro-1-methyl- | [2] |
| Melting Point | 224 °C | [4] |
| Boiling Point | 344.8°C at 760 mmHg (Predicted) | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is most commonly achieved through the N-methylation of its precursor, 5-chloroisatoic anhydride (5-chloro-1H-benzo[d][1][2]oxazine-2,4-dione). This process involves a nucleophilic substitution reaction where the nitrogen atom of the benzoxazine ring attacks the methylating agent.
Causality in Experimental Design
The chosen protocol is a robust method that leverages common laboratory reagents.
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Starting Material: 5-Chloroisatoic anhydride is the logical precursor, providing the core heterocyclic structure.
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Methylating Agent: Iodomethane is a highly effective source of an electrophilic methyl group. The iodine atom is an excellent leaving group, facilitating the Sₙ2 reaction.
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Base: N,N-diisopropylethylamine (DIPEA), a non-nucleophilic hindered base, is used to deprotonate the nitrogen atom of the starting material. Its role is crucial as it increases the nucleophilicity of the nitrogen, enabling it to attack the iodomethane, without competing as a nucleophile itself.
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Solvent: N,N-dimethylacetamide (DMA) is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
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Temperature: The reaction is conducted at a moderately elevated temperature (40 °C) to increase the reaction rate without promoting significant side reactions or decomposition.[4]
Detailed Experimental Protocol
The following protocol is adapted from established procedures and serves as a reliable method for laboratory-scale synthesis.[4]
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Reagent Preparation: In a suitable reaction vessel, suspend N,N-diisopropylethylamine (DIPEA, 0.74 mol) and iodomethane (4.6 mmol, 4 equivalents) in N,N-dimethylacetamide (DMA, 10 mL) at room temperature.
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Initial Stirring: Stir the mixture for 10 minutes to ensure homogeneity.
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Addition of Starting Material: Add 5-chloroisatoic anhydride (1.01 mmol, 1 equivalent) to the reaction mixture.
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Reaction Incubation: Heat the reaction mixture to 40 °C and stir for 5 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
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Product Isolation: Upon completion, cool the mixture. The product, 5-chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, will precipitate out of the solution.
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Purification: Collect the solid product by filtration. Wash the collected solid thoroughly with distilled water to remove residual salts and solvent.
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Drying: Dry the pure product under vacuum. A typical yield for this procedure is approximately 70%.[4]
Visualization of Synthesis Workflow
Caption: Workflow for the N-methylation of 5-chloroisatoic anhydride.
Spectroscopic and Analytical Characterization
Post-synthesis, confirmation of the product's identity and purity is essential. Standard analytical techniques provide a definitive structural fingerprint.
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¹H Nuclear Magnetic Resonance (NMR): In DMSO-d₆, the spectrum is expected to show a triplet around δ 7.78 (1H, J = 8.1 Hz), a multiplet at δ 7.42 (2H), and a characteristic singlet for the N-methyl group at δ 3.45 (3H).[4]
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Infrared (IR) Spectroscopy: The IR spectrum (KBr) will display strong characteristic absorption peaks for the carbonyl groups of the dione structure, typically observed at υ 1774 cm⁻¹ and 1716 cm⁻¹.[4] A peak around 1593 cm⁻¹ corresponding to the aromatic C=C stretching is also expected.[4]
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Elemental Analysis: The calculated elemental composition for C₉H₆ClNO₃ is C, 51.08%; H, 2.86%; Cl, 16.75%; N, 6.62%.[4] Experimental results should align closely with these values to confirm purity.[4]
Applications in Research and Drug Development
5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione is not typically an end-product but rather a crucial intermediate or building block.[1][5] Its utility stems from the reactive nature of the anhydride-like structure, which allows for controlled ring-opening reactions, particularly with nucleophiles, to generate a diverse range of derivatives.
Role as a Versatile Building Block
Caption: Logical role of the title compound in synthetic chemistry.
The primary application lies in its use for synthesizing substituted anthranilamides and other complex heterocyclic systems. The N-methyl group prevents unwanted side reactions at the nitrogen position, directing reactivity towards the carbonyls. Researchers can leverage this compound to:
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Develop Novel Therapeutics: As a precursor, it is explored in the synthesis of potential anticancer and antimicrobial agents.[8]
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Create Molecular Probes: Its scaffold can be incorporated into molecules designed to study biological pathways or enzyme mechanisms.
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Materials Science: The unique chemical properties make it suitable for integration into polymer chemistry and materials engineering projects.[8]
Safety and Handling
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling 5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione. This compound is intended for research and development use only.[1][2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or fumes.[9] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials.
-
First Aid (IF ON SKIN): Wash with plenty of water. If skin irritation occurs, seek medical help.[9]
-
First Aid (IF INHALED): Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[9]
-
Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]
Conclusion
5-Chloro-1-methyl-1H-benzo[d]oxazine-2,4-dione (CAS: 40707-01-5) is a well-characterized and synthetically accessible heterocyclic compound. Its value lies not in its direct biological activity, but in its role as a strategic building block for creating more complex and potentially bioactive molecules. The detailed synthesis and characterization data provided in this guide offer researchers the necessary tools to confidently incorporate this versatile intermediate into their drug discovery and materials science programs, paving the way for future innovations.
References
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5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione. Moldb. [Link]
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5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione | Building block. Nanjing Bike Biotechnology Co., Ltd. [Link]
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5-Chloro-1-methyl-1H-benzo[d][1][2]oxazine-2,4-dione | C9H6ClNO3. PubChem. [Link]
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Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances (RSC Publishing). [Link]
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